LSN3172176 is a novel compound developed as a selective radioligand for the muscarinic acetylcholine receptor subtype M1. This compound has garnered interest due to its potential applications in imaging and therapeutic interventions related to cognitive disorders, such as Alzheimer's disease and schizophrenia. The compound is known chemically as ethyl 4-(6-(methyl-11C)-2-oxoindolin-1-yl)-[1,4'-bipiperidine]-1'-carboxylate, and it has been utilized in positron emission tomography (PET) imaging studies to assess M1 receptor occupancy in the brain.
LSN3172176 was synthesized by Eli Lilly and Company, which has published various studies detailing its pharmacological properties and synthesis methods. The compound has been characterized through both in vitro and in vivo studies, including PET imaging in nonhuman primates and human subjects.
LSN3172176 falls under the category of muscarinic acetylcholine receptor agonists, specifically targeting the M1 subtype. Its classification is significant due to the role of M1 receptors in cognitive processes, making it a relevant candidate for research into cognitive enhancement and treatment of related disorders.
The synthesis of LSN3172176 involves several key methods, primarily the Suzuki–Miyaura cross-coupling reaction. This method facilitates the formation of carbon-carbon bonds, crucial for constructing the complex structure of LSN3172176.
The molecular structure of LSN3172176 consists of a bipiperidine framework linked to an oxoindole moiety.
LSN3172176 undergoes various chemical reactions primarily during its synthesis and metabolic processes.
LSN3172176 acts as an agonist at the M1 muscarinic acetylcholine receptors, which are implicated in cognitive functions such as learning and memory.
LSN3172176 has significant potential applications in scientific research:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0